molecular formula C9H9ClO4S2 B14308450 {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid CAS No. 113419-84-4

{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid

Cat. No.: B14308450
CAS No.: 113419-84-4
M. Wt: 280.8 g/mol
InChI Key: OGTBUXNSOLQKPC-UHFFFAOYSA-N
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Description

{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a methanesulfonyl group, and a sulfanyl acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the sulfonyl group, leading to dechlorination or desulfonylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dechlorinated and Desulfonylated Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}propionic acid
  • {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}butyric acid
  • {[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}benzoic acid

Uniqueness

{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

113419-84-4

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

2-(3-chloro-4-methylsulfonylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H9ClO4S2/c1-16(13,14)8-3-2-6(4-7(8)10)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

OGTBUXNSOLQKPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)SCC(=O)O)Cl

Origin of Product

United States

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